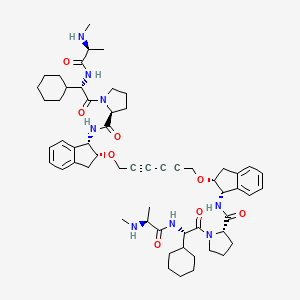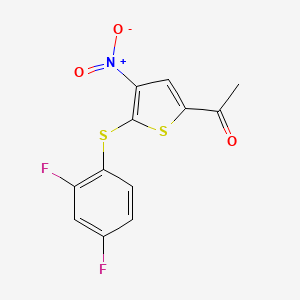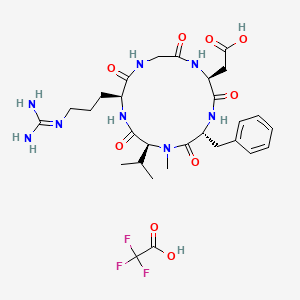
Cilengitide trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cilengitide trifluoroacetate is a cyclic pentapeptide that contains the Arg-Gly-Asp (RGD) motif. This compound is known for its ability to selectively inhibit the activation of integrins, specifically αvβ3 and αvβ5 integrins. Integrins are transmembrane receptors that play a crucial role in cell-to-cell and cell-to-extracellular matrix interactions. This compound has shown significant antitumor activity, particularly in glioblastoma multiforme tumors .
Mechanism of Action
Target of Action
Cilengitide trifluoroacetate is a potent and selective inhibitor of the αvβ3 and αvβ5 integrin receptors . These integrins are transmembrane receptors that play crucial roles in cell-to-cell and cell-extracellular matrix interactions .
Mode of Action
This compound functions as an integrin antagonist. It is a cyclized Arg-Gly-Glu (RGD)-containing pentapeptide that selectively blocks the activation of the αvβ3 and αvβ5 integrins . This interaction with its targets leads to changes in cell adhesion, a critical process in angiogenesis and tumor growth .
Biochemical Pathways
It is known that the drug disrupts cell-ecm interactions, which are mediated by the αvβ3 and αvβ5 integrins . This disruption can lead to downstream effects such as the inhibition of angiogenesis, a critical process in tumor growth and metastasis .
Pharmacokinetics
It is known that the compound exhibits species-specific renal and biliary secretion . In humans, most of the dose is recovered in urine as unchanged drug .
Result of Action
This compound exhibits antitumor activity in glioblastoma multiforme tumors . It has been reported to disrupt VE-cadherin localization at cellular contacts and increase endothelial monolayer permeability . These effects are potentially relevant to the clinical use of cilengitide as an anticancer agent .
Biochemical Analysis
Biochemical Properties
Cilengitide trifluoroacetate interacts with the αvβ3 and αvβ5 integrin receptors, inhibiting their function . The IC50 values for these interactions are 4 nM and 79 nM, respectively . By binding to these integrins, this compound disrupts the interactions between cells and the extracellular matrix, affecting various biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits the adhesion of cancer cells to the extracellular matrix, a critical step in tumor metastasis . It also disrupts VE-cadherin localization at cellular junctions and enhances permeability in endothelial cells . Furthermore, it has been found to induce apoptosis in laryngeal cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the αvβ3 and αvβ5 integrin receptors . This binding inhibits the function of these integrins, disrupting cell adhesion to the extracellular matrix . Additionally, this compound has been found to inhibit TGF-β-induced fibronectin gene expression and reduce the accumulation of mRNAs and protein for fibronectin and collagen type I .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages
Preparation Methods
Synthetic Routes and Reaction Conditions: Cilengitide trifluoroacetate is synthesized through a chemoenzymatic method. This involves the use of the thioesterase (TE) domain from microcystin synthetase C (McyC) of Microcystis aeruginosa. A single active site mutation in the McyC TE is engineered to generate a more effective macrocyclization catalyst .
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of the cyclic pentapeptide using solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Cilengitide trifluoroacetate primarily undergoes substitution reactions due to the presence of the RGD motif. It can also participate in cyclization reactions, which are crucial for its biological activity.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve the use of nucleophiles such as amines or thiols under mild conditions.
Cyclization Reactions: These reactions are facilitated by the TE domain from microcystin synthetase C, which acts as a catalyst.
Major Products: The major product formed from these reactions is the cyclic pentapeptide this compound, which retains its biological activity and integrin-binding properties.
Scientific Research Applications
Cilengitide trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: It serves as a tool for investigating integrin-mediated cell adhesion and migration.
Medicine: this compound is under investigation for its potential use in cancer therapy, particularly for treating glioblastoma multiforme. It has shown promise in inhibiting tumor growth and angiogenesis.
Industry: The compound is used in the development of new integrin inhibitors and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
- Cyclo (L-arginylglycyl-L-a-aspartyl-D-phenylalanyl-N-methyl-L-valyl), 2,2,2-trifluoroacetate
- EMD 121974
- NSC 707544
- c (RGDF (NMe)V)
Comparison: Cilengitide trifluoroacetate is unique due to its high selectivity for αvβ3 and αvβ5 integrins. This selectivity is attributed to the presence of the RGD motif, which is essential for its integrin-binding properties. Compared to other integrin inhibitors, this compound exhibits minimal toxicity and durable activity across a wide range of doses .
Properties
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)/t17-,18-,19+,22-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJCSACXAPYNTG-LOPTWHKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41F3N8O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
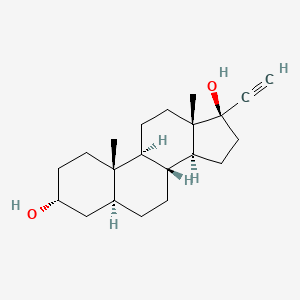

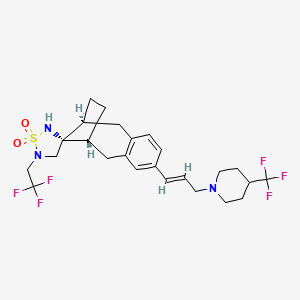
![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)


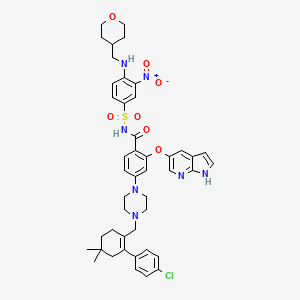
![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)

